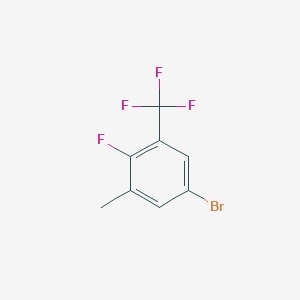

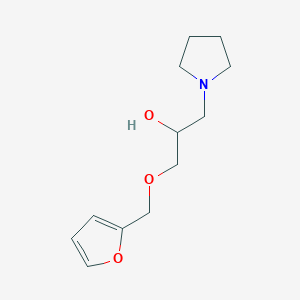

![molecular formula C14H15N3OS B2503373 2-(二甲氨基)-6-苯基-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮 CAS No. 380478-29-5](/img/structure/B2503373.png)

2-(二甲氨基)-6-苯基-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one" is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and chemical properties. The structure of the compound suggests that it may have interesting reactivity due to the presence of the dimethylamino group and the phenyl group attached to the thieno[2,3-d]pyrimidin-4-one core.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives has been reported in the literature. For instance, a method for synthesizing 2-amino-4-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine derivatives involves the reduction of substituted dihydrothienopyrimidinones with sodium borohydride or lithium aluminum hydride, followed by amination to yield the final products . Another study describes the synthesis of a 4-(dimethylamino)phenyl substituted dihydropyrimidin-2-one using 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with sulfamic acid as a catalyst . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones has been investigated using X-ray diffraction, revealing the tautomeric form with a localized N(1)=C(2) bond in crystals . This information is crucial for understanding the electronic structure and reactivity of the compound. The presence of substituents such as the dimethylamino and phenyl groups can further influence the molecular geometry and electronic distribution, potentially affecting the compound's chemical behavior.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones can undergo various chemical reactions. For example, they can condense with aromatic aldehydes and furfural in the presence of NaOH to form substituted derivatives . Additionally, the dimethylamino group in related compounds has been shown to participate in reactions with heterocumulenes, leading to the formation of novel pyrimido[4,5-d]pyrimidine derivatives . These reactions highlight the potential reactivity of the dimethylamino group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-ones and their derivatives are influenced by their molecular structure. The introduction of electron-donating groups like dimethylamino can affect the compound's basicity, solubility, and stability. For instance, pyridinols with dimethylamino substituents have been found to exhibit interesting antioxidant properties, which could be indicative of the reactivity of the dimethylamino group in the compound of interest . The phenyl group may also contribute to the lipophilicity and potential biological activity of the compound.

科学研究应用

合成及化学性质

合成路线:已经开发出包括2-芳基噻吩并[2,3-d]嘧啶-4(3H)-酮类化合物的新合成方法,展示了涉及芳香醛的杂环化技术。这些方法允许在特定条件下分离未氧化的中间体,例如2-芳基-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮(Davoodnia 等人,2009)。

与金属离子的络合物形成:该化合物的类似物已被研究其与金属离子(如 Cu(II)、Cd(II) 和 Mn(II))形成络合物的性质。这些研究揭示了嘧啶碱与金属离子键合性质的见解,其中羰基在相互作用中起关键作用(Dixon & Wells,1986)。

在材料科学中的应用

- 光物理性质和 pH 传感:嘧啶-邻苯二甲酰亚胺衍生物表现出固态荧光和溶剂变色性,这归因于其扭曲的几何形状和可变的分子构象。这些特性已被用于比色 pH 传感器和逻辑门的开发,突出了该化合物在传感器技术和材料科学中的潜力(Yan 等人,2017)。

潜在的抗菌和抗真菌应用

- 抗菌和抗真菌作用:与目标化合物密切相关的嘧啶-2-胺的某些衍生物已显示出对曲霉和黑曲霉等真菌类型的有希望的抗真菌作用。这些发现表明此类化合物在开发新的抗真菌剂中的潜力,尽管与2-(二甲氨基)-6-苯基-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮没有直接关系(Jafar 等人,2017)。

作用机制

Target of Action

Similar compounds have been found to exhibit broad-spectrum antibacterial and antifungal activity .

Mode of Action

It is known that similar compounds interact with various cellular targets to exert their antimicrobial effects .

Biochemical Pathways

It is known that similar compounds can interfere with essential biochemical pathways in bacteria and fungi, leading to their death .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest good traditional drug-like properties . .

Result of Action

The compound “2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” has been found to exhibit broad-spectrum antibacterial and reasonable antifungal activity . This suggests that the compound’s action results in the death of a wide range of bacteria and fungi.

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

属性

IUPAC Name |

2-(dimethylamino)-6-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-17(2)14-15-12(18)10-8-11(19-13(10)16-14)9-6-4-3-5-7-9/h3-8,14,16H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLNSNWFBDELBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

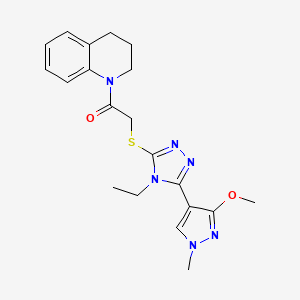

![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)

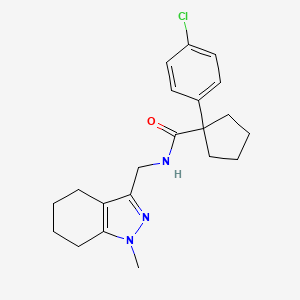

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)

![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)

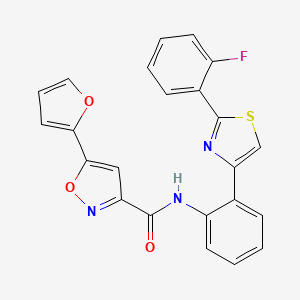

![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)